Regiochemical Identity Confirmation by 1H-NMR and Mass Spectrometry
The target compound exhibits a diagnostic 1H-NMR pattern (CDCl3) with resonances at δ 1.3–1.5 (m, 19H, cyclohexyl + Boc), δ 2.30 (s, 2H, CH2CN), and δ 3.15 (d, J=7.00 Hz, 2H, CH2NH), together with MS (APCI) m/z 253 (M+1) [1]. In contrast, the 4-cyanomethyl regioisomer tert-butyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate (CAS not assigned; Sigma-Aldrich SY3514242107) has a molecular formula of C13H22N2O2, a molecular weight of 238.33 g/mol, and a distinct InChIKey (FIWFOACIVWBZSW-XYPYZODXSA-N) corresponding to a mono-substituted cyclohexane scaffold . This difference in substitution pattern is critical because the geminal 1,1-disubstitution architecture is a prerequisite for the gabapentinoid pharmacophore claimed in US 6,518,289 [2].
| Evidence Dimension | Regiochemistry and substitution pattern |
|---|---|
| Target Compound Data | 1,1-disubstituted cyclohexane: 1H-NMR (CDCl3) δ 2.30 (s, 2H, CH2CN), δ 3.15 (d, J=7.00 Hz, 2H, CH2NH); MS m/z 253 (M+1); mp 54–58 °C |
| Comparator Or Baseline | tert-butyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate: 1,4-disubstituted cyclohexane; MW 238.33; InChIKey FIWFOACIVWBZSW-XYPYZODXSA-N |
| Quantified Difference | MW difference: 14.02 g/mol (target higher); substitution pattern: geminal 1,1- versus 1,4-trans; 1H-NMR pattern diagnostic for 1,1-disubstitution |
| Conditions | 1H-NMR (CDCl3, 400 MHz); MS (APCI) for target compound; public database entries for comparator |
Why This Matters
The 1,1-disubstituted scaffold is mandatory for the gabapentinoid pharmacophore; procurement of the 4-cyano regioisomer would result in an inactive or off-target intermediate that cannot progress in the patented synthetic route.
- [1] ChemicalBook. Synthesis of (1-Cyanomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester (4). Yield: 80%; mp 54–58 °C; 1H-NMR (CDCl3); MS (APCI) m/z 253 (M+1). References: US6518289, 2003, B1. View Source
- [2] US Patent 6,518,289 B1. 1-Substituted-1-aminomethyl-cycloalkane derivatives (=gabapentin analogues), their preparation and their use in the treatment of neurological disorders. Issued February 11, 2003. View Source
